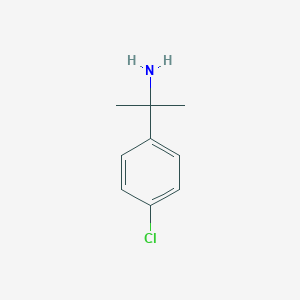

2-(4-Chlorophenyl)propan-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, N-substituted propylamines with antifungal activity were synthesized by replacing the ether group of tetraconazole with secondary or tertiary amino groups, indicating that the introduction of amine functionalities is a common strategy in the synthesis of bioactive compounds . Another paper describes a novel synthetic route for a compound with a central amine nitrogen, which could be relevant to the synthesis of "2-(4-Chlorophenyl)propan-2-amine" . Additionally, the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl) thiophenes through the Gewald reaction suggests that the chlorophenyl group can be incorporated into various molecular frameworks .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a triazolopyrimidin-2-amine derivative was solved, showing how molecules form inversion dimers and are packed into layers by π-stacking interactions . Similarly, the molecular structure of a dichlorophenyl-thiazol-2-amine was elucidated by single-crystal X-ray diffraction, providing insights into the distribution of electrostatic potential within the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl compounds is highlighted in several studies. Chlorophenyl chlorothionoformates have been shown to react with tertiary amines to give thiocarbamates and alkyl chlorides, which could be relevant to the reactivity of "2-(4-Chlorophenyl)propan-2-amine" . Electrophilic amination of fluorophenols with diazenes, resulting in the removal of the fluorine atom, demonstrates the potential for substitution reactions at the phenol position .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "2-(4-Chlorophenyl)propan-2-amine" have been studied using various analytical techniques. The FT-IR, NMR, and mass spectral data have been used to characterize the compounds . Additionally, computational methods such as density functional theory (DFT) have been employed to predict vibrational wavenumbers, electronic absorption spectra, and to perform frontier molecular orbital (FMO) analysis . These studies provide a comprehensive understanding of the physical and chemical properties of chlorophenyl and amine-containing compounds.

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

- Application : “2-(4-Chlorophenyl)propan-2-amine” is a chemical compound with the CAS Number: 17797-11-4 . It is used in the field of chemical synthesis .

- Method of Application : The specific methods of application or experimental procedures would depend on the context of the chemical synthesis. Unfortunately, the exact details are not available in the source .

- Results or Outcomes : The outcomes would also depend on the specific context of the chemical synthesis .

-

Pharmaceutical Research

- Application : A related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has been synthesized and studied for its antimicrobial and antiproliferative properties .

- Method of Application : The compounds were synthesized and their structures confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). They were then evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

-

Material Science

- Application : “2-(4-Chlorophenyl)propan-2-amine” is used in the field of material science .

- Method of Application : The specific methods of application or experimental procedures would depend on the context of the material science research .

- Results or Outcomes : The outcomes would also depend on the specific context of the material science research .

-

Pharmaceutical Synthesis

- Application : “2-(4-Chlorophenyl)propan-2-amine” can be used in the synthesis of pharmaceutical compounds .

- Method of Application : In one example, “2-(4-chlorophenyl)propan-2-amine” (21 mg, 0.123 mmol) was added to a stirring solution of HATU (59 mg, 0.154 mmol), DIEA (54 μL, 0.308 mmol), and 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-5-yl)benzoic acid (40 mg, 0.103 mmol) in DMF (1 mL) at room temperature. The mixture was allowed to stir for 1 hour .

- Results or Outcomes : The outcomes would depend on the specific context of the pharmaceutical synthesis .

-

Chemical Industry

- Application : “2-(4-Chlorophenyl)propan-2-amine” is used in the chemical industry .

- Method of Application : The specific methods of application or experimental procedures would depend on the context of the chemical industry .

- Results or Outcomes : The outcomes would also depend on the specific context of the chemical industry .

-

Pharmaceutical Synthesis

- Application : “2-(4-chlorophenyl)propan-2-amine” can be used in the synthesis of pharmaceutical compounds .

- Method of Application : In one example, “2-(4-chlorophenyl)propan-2-amine” (21 mg, 0.123 mmol) was added to a stirring solution of HATU (59 mg, 0.154 mmol), DIEA (54 μL, 0.308 mmol), and 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-5- yl)benzoic acid (40 mg, 0.103 mmol) in DMF (1 mL) at room temperature. It was allowed to stir for 1 hour .

- Results or Outcomes : The outcomes would depend on the specific context of the pharmaceutical synthesis .

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUUNSQUTQELEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452501 | |

| Record name | 2-(4-chlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)propan-2-amine | |

CAS RN |

17797-11-4 | |

| Record name | 2-(4-chlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-1-METHYLETHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)